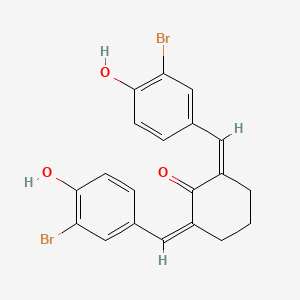![molecular formula C10H16INO4 B13910884 tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an iodomethyl group, and an oxolanone ring
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as hydrogen chloride gas for deprotection and various organic solvents for the reaction steps .
Analyse Chemischer Reaktionen
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate undergoes several types of chemical reactions:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolanone ring.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, such as exposure to hydrogen chloride gas.
Common reagents used in these reactions include hydrogen chloride gas, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving carbamate compounds.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The oxolanone ring and tert-butyl carbamate group can also influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[(3S,5S)-5-(bromomethyl)-2-oxooxolan-3-yl]carbamate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
tert-butyl N-[(3S,5S)-5-(chloromethyl)-2-oxooxolan-3-yl]carbamate: Similar structure but with a chloromethyl group instead of an iodomethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodomethyl group, which can participate in unique substitution reactions compared to its bromomethyl and chloromethyl analogs .
Eigenschaften
Molekularformel |
C10H16INO4 |
|---|---|
Molekulargewicht |
341.14 g/mol |
IUPAC-Name |
tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H16INO4/c1-10(2,3)16-9(14)12-7-4-6(5-11)15-8(7)13/h6-7H,4-5H2,1-3H3,(H,12,14)/t6-,7-/m0/s1 |
InChI-Schlüssel |
MHDLRVDHFSLXGO-BQBZGAKWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](OC1=O)CI |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(OC1=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)
![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)





![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)
![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)


![4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid](/img/structure/B13910907.png)
